molecular formula C24H38O6 B12305715 7-[2,6-Dimethyl-8-(2-methyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid CAS No. 137767-34-1

7-[2,6-Dimethyl-8-(2-methyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid

Cat. No.: B12305715
CAS No.: 137767-34-1
M. Wt: 422.6 g/mol
InChI Key: QLJODMDSTUBWDW-UHFFFAOYSA-N
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Description

1-Naphthaleneheptanoic acid,1,2,6,7,8,8a-hexahydro-b,d-dihydroxy-2,6-dimethyl-8-[(2S)-2-methyl-1-oxobutoxy]-, (bR,dR,1S,2S,6R,8S,8aR)- is a complex organic compound with significant applications in various scientific fields. This compound is known for its intricate structure and diverse functional groups, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthaleneheptanoic acid,1,2,6,7,8,8a-hexahydro-b,d-dihydroxy-2,6-dimethyl-8-[(2S)-2-methyl-1-oxobutoxy]-, (bR,dR,1S,2S,6R,8S,8aR)- involves multiple steps, including the formation of the naphthalene ring system, introduction of the heptanoic acid chain, and functionalization with hydroxyl and methyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry and functional group placement .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The process is optimized for yield and purity, often requiring advanced purification methods such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Naphthaleneheptanoic acid,1,2,6,7,8,8a-hexahydro-b,d-dihydroxy-2,6-dimethyl-8-[(2S)-2-methyl-1-oxobutoxy]-, (bR,dR,1S,2S,6R,8S,8aR)- undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

1-Naphthaleneheptanoic acid,1,2,6,7,8,8a-hexahydro-b,d-dihydroxy-2,6-dimethyl-8-[(2S)-2-methyl-1-oxobutoxy]-, (bR,dR,1S,2S,6R,8S,8aR)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Naphthaleneheptanoic acid,1,2,6,7,8,8a-hexahydro-b,d-dihydroxy-2,6-dimethyl-8-[(2S)-2-methyl-1-oxobutoxy]-, (bR,dR,1S,2S,6R,8S,8aR)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Naphthaleneheptanoic acid, 8-(2,2-dimethyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydro-β,δ-dihydroxy-2,6-dimethyl-, ammonium salt
  • 1-Naphthaleneheptanoic acid, 8-(2,2-dimethyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydro-β,δ-dihydroxy-2,6-dimethyl-, monosodium salt

Uniqueness: 1-Naphthaleneheptanoic acid,1,2,6,7,8,8a-hexahydro-b,d-dihydroxy-2,6-dimethyl-8-[(2S)-2-methyl-1-oxobutoxy]-, (bR,dR,1S,2S,6R,8S,8aR)- is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

7-[2,6-dimethyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O6/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJODMDSTUBWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40868444
Record name 7-{2,6-Dimethyl-8-[(2-methylbutanoyl)oxy]-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137767-34-1
Record name 7-{2,6-Dimethyl-8-[(2-methylbutanoyl)oxy]-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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